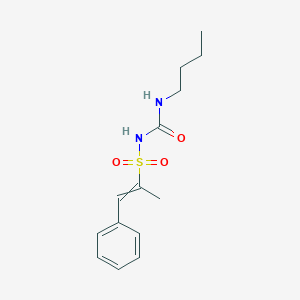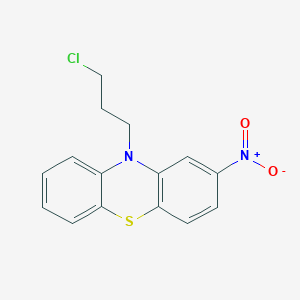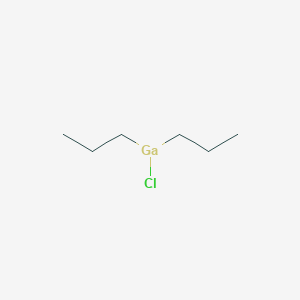
Chloro(dipropyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dipropyl)gallane is an organogallium compound that features a gallium atom bonded to a chlorine atom and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(dipropyl)gallane can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with dipropylmagnesium in an inert atmosphere. The reaction typically proceeds as follows:
GaCl3+2C3H7MgCl→Ga(C3H7)2Cl+2MgCl2
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the gallium compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dipropyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds.
Aplicaciones Científicas De Investigación
Chloro(dipropyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds.
Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Mecanismo De Acción
The mechanism by which chloro(dipropyl)gallane exerts its effects depends on the specific application. In catalysis, the gallium center often acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved vary based on the reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(dimethyl)gallane
- Chloro(diethyl)gallane
- Chloro(dibutyl)gallane
Comparison
Chloro(dipropyl)gallane is unique due to its specific alkyl groups, which influence its reactivity and physical properties. Compared to chloro(dimethyl)gallane, it has larger alkyl groups, which can affect steric hindrance and solubility. Chloro(diethyl)gallane and chloro(dibutyl)gallane have different chain lengths, impacting their chemical behavior and applications.
Propiedades
Número CAS |
55681-97-5 |
|---|---|
Fórmula molecular |
C6H14ClGa |
Peso molecular |
191.35 g/mol |
Nombre IUPAC |
chloro(dipropyl)gallane |
InChI |
InChI=1S/2C3H7.ClH.Ga/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
Clave InChI |
AQXDPNBKLHZHHT-UHFFFAOYSA-M |
SMILES canónico |
CCC[Ga](CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


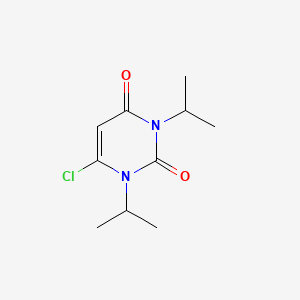
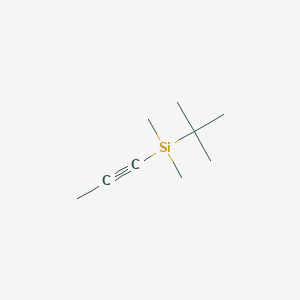

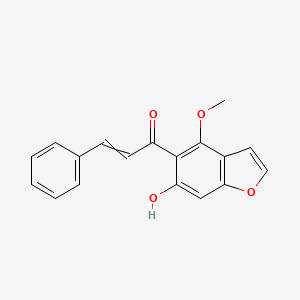
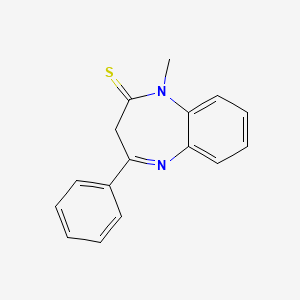
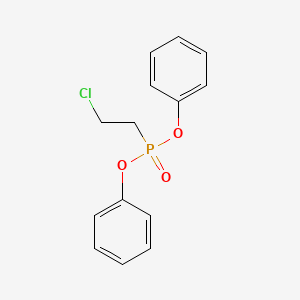
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
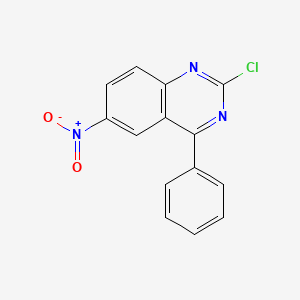

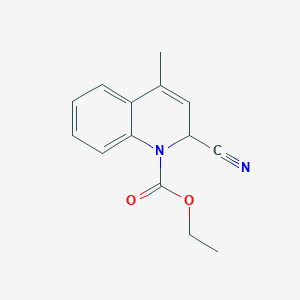
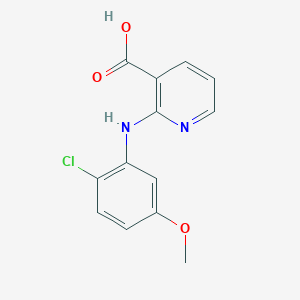
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
